molecular formula C13H11BrClNO B1328453 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline CAS No. 946743-59-5

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline

Cat. No. B1328453
M. Wt: 312.59 g/mol
InChI Key: SGCKDYFNZBGFRA-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is a halogenated aniline derivative. Aniline derivatives are a significant class of organic compounds with a wide range of applications in various fields, including medicine and agriculture. The presence of bromo and chloro substituents on the aromatic rings can significantly influence the physical, chemical, and biological properties of these compounds .

Synthesis Analysis

The synthesis of halogenated aniline derivatives can be achieved through various methods. One such method is the selective monobromination of aniline derivatives using molecular bromine adsorbed on zeolite 5A, which has been shown to yield monobromoanilines with high selectivity . Although the specific synthesis of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is not detailed in the provided papers, similar compounds have been synthesized through related halogenation reactions and can provide insight into potential synthetic routes .

Molecular Structure Analysis

The molecular structure of halogenated aniline derivatives is characterized by the presence of substituents that can influence the overall polarization of the molecule. For instance, chloro, bromo, and ethynyl groups have been found to play similar roles in the crystal structures of 4-substituted anilines due to their comparable polarizations . The molecular structure can be elucidated using techniques such as X-ray diffraction (XRD) and various spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Halogenated aniline derivatives can participate in a variety of chemical reactions. The presence of halogen substituents can make these compounds suitable for further functionalization through nucleophilic substitution reactions or for use as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the nature and position of the substituents on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline would be influenced by the halogen substituents. These groups can affect the compound's melting point, solubility, and stability. The electronic effects of the substituents, such as electron-withdrawing or electron-donating properties, can also impact the vibrational spectra and the molecular electrostatic potential (MEP) of the compound. Theoretical density functional theory (DFT) computations can provide insights into hyperconjugation interactions, the HOMO-LUMO energy gap, and thermodynamic functions, which are all relevant to understanding the compound's properties .

Scientific Research Applications

Synthesis and Characterization in Organocyclotriphosphazenes

Research on organocyclotriphosphazenes has utilized derivatives similar to 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline. For instance, Öztürk et al. (2013) investigated the synthesis and characterization of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and its derivatives, exploring their spectroscopic properties. This study highlights the compound's relevance in the synthesis of organocyclotriphosphazenes, which are known for their versatile applications in material science (Öztürk et al., 2013).

Applications in Nucleophilic Substitution Reactions

The compound has been studied in the context of nucleophilic substitution reactions. Sarma et al. (1994) explored the reactions of similar brominated compounds with various nucleophiles, highlighting its potential in organic synthesis and pharmaceutical applications (Sarma et al., 1994).

Chemoselective Amination Studies

The chemoselective functionalization of compounds like 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline has been a subject of study, as shown in research by Stroup et al. (2007). Their work on the chemoselective amination of related compounds adds to the understanding of selective organic synthesis, which is vital for developing specific pharmaceutical agents (Stroup et al., 2007).

Synthesis and Biological Evaluation of Derivatives

Research by Batool et al. (2014) involved synthesizing derivatives of similar compounds and evaluating their biological activities. This study underscores the significance of such compounds in the development of new therapeutic agents, particularly in their antibacterial and antiurease activities (Batool et al., 2014).

Water Resistance in Epoxy Systems

Johncock and Tudgey (1983) investigated the use of bromo- and chloro-substituted anilines in improving water resistance in epoxy systems. Their work emphasizes the utility of these compounds in enhancing the properties of polymers, which has industrial significance (Johncock & Tudgey, 1983).

properties

IUPAC Name

5-bromo-2-(4-chloro-3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCKDYFNZBGFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline

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